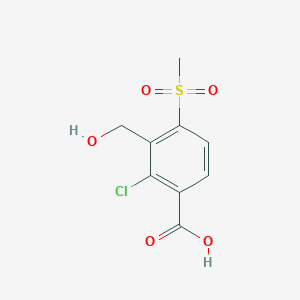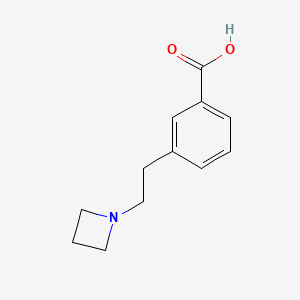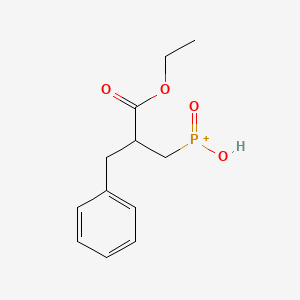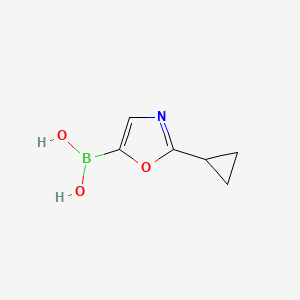
2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a hydroxymethyl group, and a methanesulfonyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of a suitable benzoic acid derivative followed by the introduction of the hydroxymethyl and methanesulfonyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like flow chemistry to enhance reaction rates and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while substitution of the chloro group can produce a variety of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid involves its interaction with molecular targets and pathways within a system. The chloro and methanesulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The hydroxymethyl group may also play a role in hydrogen bonding and other intermolecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methanesulfonylbenzoic acid: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
3-Hydroxymethyl-4-methanesulfonylbenzoic acid:
2-Chloro-3-methyl-4-methanesulfonylbenzoic acid: The presence of a methyl group instead of a hydroxymethyl group alters its chemical behavior.
Uniqueness
2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both chloro and hydroxymethyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
120100-47-2 |
|---|---|
Formule moléculaire |
C9H9ClO5S |
Poids moléculaire |
264.68 g/mol |
Nom IUPAC |
2-chloro-3-(hydroxymethyl)-4-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C9H9ClO5S/c1-16(14,15)7-3-2-5(9(12)13)8(10)6(7)4-11/h2-3,11H,4H2,1H3,(H,12,13) |
Clé InChI |
QTKTXHBKGBSIGF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13557065.png)
![4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate](/img/structure/B13557070.png)


![3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)



![3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13557116.png)

![2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethan-1-ol](/img/structure/B13557126.png)

